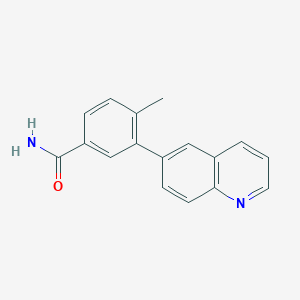

4-methyl-3-quinolin-6-ylbenzamide

Description

Properties

IUPAC Name |

4-methyl-3-quinolin-6-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-11-4-5-14(17(18)20)10-15(11)12-6-7-16-13(9-12)3-2-8-19-16/h2-10H,1H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKSYHGMSYKWAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)C2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Applications

The quinoline scaffold, including derivatives like 4-methyl-3-quinolin-6-ylbenzamide, has been extensively studied for its anticancer properties. Research indicates that compounds with this structure can inhibit various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest and Apoptosis : Compounds related to 4-methyl-3-quinolin-6-ylbenzamide have shown potent antiproliferative activity. For instance, a study reported a related compound that induced cell cycle arrest at the G1 phase and activated the mitochondrial-dependent apoptotic pathway in MCF-7 breast cancer cells, demonstrating a significant decrease in mitochondrial membrane potential (MMP) and an IC50 value of 1.87 μM .

- Kinase Inhibition : The ability to inhibit key signaling pathways is crucial in cancer treatment. Quinoline derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in tumor growth and metastasis . Additionally, other studies have highlighted their role as dual inhibitors of PI3K/mTOR pathways, which are critical for cell growth regulation .

Anti-inflammatory Properties

Quinoline derivatives have also been explored for their anti-inflammatory effects. A notable study synthesized several carboxamide derivatives based on the quinoline structure, which exhibited significant lipoxygenase (LOX) inhibitory activity—an important target for managing inflammation . The best-performing compounds showed IC50 values as low as 10 μM, indicating their potential as multi-target agents for inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been documented in various studies. For example, recent research identified a series of 2,6-disubstituted quinolines with notable antifungal activity against pathogenic fungi and biofilm-forming organisms . This suggests that compounds like 4-methyl-3-quinolin-6-ylbenzamide could be developed into effective treatments for infections resistant to conventional antibiotics.

Table: Summary of Biological Activities of 4-Methyl-3-quinolin-6-ylbenzamide Derivatives

Comparison with Similar Compounds

Table 1: Activity Data of Quinolin-6-yl Acetamide Derivatives

| Compound ID | Structure | Substituent (R) | Activity Value |

|---|---|---|---|

| 52 | (E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | 4-fluorobenzyl | 5.503 |

| 53 | (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | 4-nitrobenzyl | 5.928 |

| 54 | (E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | 4-ethoxybenzyl | 5.171 |

Key Observations:

Electronic Effects of Substituents: Compound 53 (4-nitrobenzyl) exhibits the highest activity value (5.928), likely due to the electron-withdrawing nitro group enhancing binding interactions or stabilizing charge transfer in biological targets. The 4-fluoro substituent in 52 (5.503) balances moderate electron withdrawal and lipophilicity, suggesting a trade-off between electronic and steric effects.

Structural Divergence from 4-Methyl-3-quinolin-6-ylbenzamide: The benzamide core in 4-methyl-3-quinolin-6-ylbenzamide differs from the indolin-3-ylidene-acetamide scaffold in the analogs. This structural variation may influence target selectivity and potency.

Hypothetical Activity Trends: If the activity values in Table 1 correlate with inhibitory potency (e.g., IC₅₀ in μM), 4-methyl-3-quinolin-6-ylbenzamide might exhibit intermediate activity between 52 and 53, depending on the balance of electronic and steric effects from its methyl group.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-3-quinolin-6-ylbenzamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Coupling of quinoline-6-amine with 4-methylbenzoyl chloride using a carbodiimide coupling reagent (e.g., EDC/HOBt) under anhydrous conditions.

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.

- Optimization: Reaction efficiency improves with dry DMF as solvent, inert atmosphere (N₂), and controlled temperature (60–70°C). Yield can reach 65–75% after optimization .

Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dry DMF | ↑ Solubility |

| Coupling Reagent | EDC/HOBt | ↑ Efficiency |

| Temperature | 60–70°C | ↑ Kinetics |

Q. Which analytical techniques are most effective for characterizing 4-methyl-3-quinolin-6-ylbenzamide?

Methodological Answer: A combination of spectroscopic and chromatographic methods ensures accurate characterization:

- NMR: ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., quinoline H-2 at δ 8.5 ppm, benzamide carbonyl at δ 168 ppm).

- LC-MS: High-resolution mass spectrometry (HRMS) for molecular ion validation ([M+H]⁺ expected m/z: 307.12).

- HPLC: Purity assessment using a C18 column (mobile phase: acetonitrile/water 55:45, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4-methyl-3-quinolin-6-ylbenzamide?

Methodological Answer: Discrepancies in bioactivity data (e.g., IC₅₀ variations in enzyme inhibition assays) require systematic validation:

- Step 1: Replicate assays under standardized conditions (pH, temperature, cell lines).

- Step 2: Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Step 3: Analyze structural analogs to identify substituent-dependent activity trends.

- Case Study: Inconsistent kinase inhibition data may arise from assay interference; use ATP-competitive controls to confirm target specificity .

Table 2: Common Data Contradictions and Solutions

| Contradiction Type | Resolution Strategy | Example Evidence |

|---|---|---|

| Variable IC₅₀ values | Standardize assay protocols | |

| Off-target effects | Use isoform-selective inhibitors |

Q. What mechanistic insights exist for 4-methyl-3-quinolin-6-ylbenzamide’s enzyme inhibition?

Methodological Answer: Computational and experimental approaches elucidate mechanisms:

- Docking Studies: Molecular docking (AutoDock Vina) reveals hydrogen bonding between the benzamide carbonyl and kinase active sites (e.g., EGFR Tyr kinase).

- Kinetic Analysis: Lineweaver-Burk plots indicate non-competitive inhibition (Km unchanged, Vmax reduced).

- Mutagenesis: Ala-scanning mutations in the ATP-binding pocket validate critical residues (e.g., Lys721 in EGFR) .

Q. How can in silico models guide the optimization of 4-methyl-3-quinolin-6-ylbenzamide derivatives?

Methodological Answer: Structure-activity relationship (SAR) modeling enhances derivative design:

- QSAR: Use CoMFA/CoMSIA to correlate substituent electronic properties (Hammett σ) with activity.

- ADMET Prediction: SwissADME predicts improved bioavailability via logP optimization (<5.0).

- Case Study: Introducing electron-withdrawing groups (e.g., -CF₃) at the quinoline C-4 position increases metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.